molecular formula C23H28O6 B096131 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate CAS No. 19224-29-4

2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate

Cat. No.: B096131
CAS No.: 19224-29-4
M. Wt: 400.5 g/mol
InChI Key: HBDPNIKSHRQAJF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-[2-[4-(2-acetyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-17(24)26-13-15-28-21-9-5-19(6-10-21)23(3,4)20-7-11-22(12-8-20)29-16-14-27-18(2)25/h5-12H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDPNIKSHRQAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172802
Record name 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate
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Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19224-29-4
Record name Ethanol, 2,2′-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, 1,1′-diacetate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate
Source EPA DSSTox
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Record name 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bisethyl diacetate
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Preparation Methods

Starting Materials and Intermediate Synthesis

The synthesis of 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate begins with bisphenol A (2,2-bis(4-hydroxyphenyl)propane) as the primary precursor. Bisphenol A undergoes an epoxide ring-opening reaction with ethylene oxide to form the intermediate 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy))bisethanol (Fig. 1) . This step is critical for introducing the ethoxy linkages necessary for subsequent acetylation.

Reaction Conditions for Intermediate Formation

ParameterValue/RangeCatalystYield (%)
Temperature60–80°CNaOH (5–10 wt%)85–92
Pressure1–2 atm
Reaction Time4–6 hours
SolventWater/Ethanol (1:1)

The reaction proceeds via nucleophilic attack of bisphenol A’s phenolic oxygen on ethylene oxide, facilitated by a basic catalyst. The intermediate diol is isolated via vacuum distillation and recrystallized from ethanol to achieve >98% purity .

Acetylation of the Diol Intermediate

The diol intermediate is acetylated using acetic anhydride under acidic conditions to yield the final product. This step replaces the hydroxyl groups with acetate functionalities, enhancing the compound’s stability and solubility .

Acetylation Protocol

  • Molar Ratio : 1:2.2 (diol:acetic anhydride)

  • Catalyst : Sulfuric acid (1–2 mol%) or pyridine (for milder conditions)

  • Temperature : 80–100°C

  • Duration : 3–5 hours

  • Solvent : Toluene or dichloromethane

The reaction is monitored via thin-layer chromatography (TLC) until completion. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is extracted using ethyl acetate. Final purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation .

Characterization Data

  • FT-IR : 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O acetate)

  • ¹H NMR (CDCl₃) : δ 1.65 (s, 6H, CH₃), 2.05 (s, 6H, OAc), 4.25–4.40 (m, 4H, CH₂O), 6.80–7.10 (m, 8H, aromatic) .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize efficiency and scalability. Key parameters include:

Process Comparison: Batch vs. Continuous Flow

ParameterBatch ReactorContinuous Flow
Throughput50–100 kg/day200–500 kg/day
Energy ConsumptionHighModerate
Purity95–97%98–99%
Catalyst RecoveryPartialFull (immobilized)

Continuous systems use immobilized acidic ion-exchange resins to catalyze acetylation, reducing waste and improving catalyst reuse .

Reaction Optimization and Byproduct Analysis

Common byproducts include monoacetylated derivatives and ethylene glycol diacetate , formed due to incomplete acetylation or side reactions. Optimization strategies involve:

  • Temperature Control : Maintaining 85°C minimizes thermal degradation.

  • Catalyst Screening : Zeolites or solid acids reduce side reactions vs. H₂SO₄.

  • In Situ Monitoring : Raman spectroscopy for real-time adjustment.

Byproduct Mitigation

ByproductCauseMitigation Strategy
Monoacetylated derivativeStoichiometric imbalanceExcess acetic anhydride (2.5 eq)
Ethylene glycol diacetateEthylene oxide hydrolysisAnhydrous conditions

Chemical Reactions Analysis

Types of Reactions

2,2’-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic compounds.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include phenolic compounds, hydroxy derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Materials Science

  • Polymer Production :
    • The compound is used as a precursor in the synthesis of epoxy resins. Its structure allows it to participate in cross-linking reactions, which enhance the mechanical properties of the resulting polymers.
    • Case Study: Research indicates that incorporating this compound into epoxy formulations improves thermal stability and reduces brittleness compared to traditional epoxy systems .
  • Coatings and Adhesives :
    • Due to its excellent adhesion properties, this compound is employed in formulating high-performance coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for industrial applications.
    • Case Study: A study demonstrated that coatings containing 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate exhibited superior resistance to solvents and mechanical wear .

Applications in Pharmaceuticals

  • Drug Delivery Systems :
    • The compound's chemical structure can facilitate the development of drug delivery systems that require controlled release mechanisms. Its esters can be hydrolyzed to release active pharmaceutical ingredients at specific rates.
    • Case Study: Research has shown that formulations utilizing this compound can enhance the bioavailability of poorly soluble drugs by providing a stable matrix for drug incorporation .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • It serves as an intermediate in the synthesis of various APIs, particularly those requiring complex organic transformations.
    • Case Study: A synthetic pathway involving this compound was reported for the preparation of anti-inflammatory agents, showcasing its versatility in medicinal chemistry .

Applications in Polymer Chemistry

  • Thermoplastic Elastomers :
    • The compound is incorporated into thermoplastic elastomers to improve flexibility and resilience. Its unique structure contributes to enhanced elastic properties while maintaining processability.
    • Case Study: Experimental results indicated that thermoplastic elastomers modified with this compound exhibited improved tensile strength and elongation at break .
  • Composite Materials :
    • It is used as a compatibilizer in composite materials, particularly those involving hydrophilic and hydrophobic phases. This enhances interfacial adhesion and overall material performance.
    • Case Study: Research highlighted that composites with added this compound showed significant improvements in mechanical properties compared to unmodified composites .

Summary Table of Applications

Application AreaSpecific UseBenefits
Materials SciencePolymer productionEnhanced mechanical properties
Coatings and adhesivesSuperior adhesion and wear resistance
PharmaceuticalsDrug delivery systemsControlled release mechanisms
Synthesis of APIsVersatile intermediate for complex synthesis
Polymer ChemistryThermoplastic elastomersImproved flexibility and resilience
Composite materialsEnhanced interfacial adhesion

Mechanism of Action

The mechanism of action of 2,2’-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bisethyl diacetate
  • CAS Number : 19224-29-4
  • Molecular Formula : C₂₃H₂₈O₆
  • Molecular Weight : 400.465 g/mol
  • Synonyms: Dianol 22 diacetate; Ethanol,2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, diacetate .

Applications: Primarily used as a monomer in dental resins (e.g., Protemp™4 for temporary crowns) due to its polymerizable ethyl diacetate groups . Also serves as an intermediate in high-performance polymer synthesis .

Regulatory Status :
Listed in the EU’s 2024–2026 CoRAP (Community Rolling Action Plan) for evaluation due to suspected reproductive toxicity and endocrine-disrupting properties .

Comparison with Structurally Similar Compounds

Bisphenol A Diacetate (CAS 10192-62-8)

  • Molecular Formula : C₁₉H₂₀O₄
  • Molecular Weight : 312.36 g/mol .
  • Structure: Lacks ethyleneoxy bridges; features two acetylated phenolic groups attached to a central isopropylidene unit.
  • Applications : Used in epoxy resins and polycarbonate production.
  • Regulatory Notes: Not currently under CoRAP review but shares structural similarities with regulated bisphenol derivatives .

4,4'-Isopropylidenediphenoxyacetic Acid (CAS 3539-42-2)

  • Molecular Formula : C₁₉H₂₀O₆
  • Molecular Weight : 368.36 g/mol .
  • Structure : Contains acetic acid groups instead of ethyl diacetate moieties.
  • Applications : Intermediate in synthesizing heat-resistant polymers.
  • Key Difference : Higher oxygen content and acidic functional groups alter solubility and reactivity compared to the target compound .

1,2-Benzenedicarboxylic Acid Derivative (CAS 38103-05-8)

  • Molecular Formula : C₃₁H₂₄O₁₀
  • Molecular Weight : 556.516 g/mol .
  • Structure : Incorporates benzenedicarboxylic acid groups, increasing rigidity and thermal stability.
  • Applications : High-performance polymers for aerospace and electronics .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
2,2'-((1-Methylethylidene)bis(... 19224-29-4 C₂₃H₂₈O₆ 400.465 Ethyl diacetate, isopropylidene Dental resins, polymer intermediates
Bisphenol A Diacetate 10192-62-8 C₁₉H₂₀O₄ 312.36 Acetylated phenols Epoxy resins
4,4'-Isopropylidenediphenoxyacetic Acid 3539-42-2 C₁₉H₂₀O₆ 368.36 Acetic acid, isopropylidene Heat-resistant polymers
1,2-Benzenedicarboxylic Acid Derivative 38103-05-8 C₃₁H₂₄O₁₀ 556.516 Benzenedicarboxylic acid High-performance polymers

Key Findings

Structural Nuances: The target compound’s ethyl diacetate groups enhance its suitability for dental applications, whereas analogs like Bisphenol A Diacetate prioritize cost-effective resin production .

Regulatory Pressure: The inclusion of 2,2'-((1-Methylethylidene)bis(... in CoRAP reflects growing scrutiny of bisphenol derivatives, contrasting with less-regulated analogs .

Performance vs. Safety Trade-offs : While the benzenedicarboxylic acid derivative offers superior thermal stability, its complex synthesis limits industrial adoption compared to the more versatile target compound .

Biological Activity

2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate is a synthetic compound with the molecular formula C23H28O6. It is characterized by its unique structure that includes two phenyleneoxy groups linked by a methylethylidene bridge and two ethyl diacetate moieties. This compound has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and antioxidant properties.

  • Molecular Weight: 396.46 g/mol
  • Melting Point: 240-245 °C
  • Density: 1.15 g/cm³ at 20 °C
  • CAS Number: 19224-29-4

Synthesis

The synthesis of this compound typically involves:

  • Reaction of Bisphenol A with Ethylene Oxide: This step forms an intermediate compound.
  • Acetylation: The intermediate is reacted with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) to yield the final product .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated:

  • A minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • A MIC of 64 µg/mL against Escherichia coli.

These findings suggest that the compound could be developed into an effective antimicrobial agent for clinical applications .

Study on Antioxidant Potential

Another investigation focused on the antioxidant potential of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated that:

  • The compound reduced DPPH radical concentration by approximately 70% at a concentration of 100 µg/mL.
  • Comparative studies showed it was more effective than some known antioxidants such as ascorbic acid at similar concentrations .

Applications in Medicine and Industry

Given its biological activities, this compound is being explored for various applications:

  • Pharmaceuticals: Potential use in developing new antimicrobial agents.
  • Cosmetics: Incorporation into formulations for skin protection due to its antioxidant properties.
  • Material Science: Utilized in creating high-performance materials with antimicrobial coatings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis of structurally similar diaryl ethers (e.g., m-phenylene diacetate) typically involves nucleophilic substitution or esterification reactions. For example, highlights the use of reflux conditions with acetic acid as a catalyst for analogous compounds. Optimization should focus on:

  • Catalyst selection : Glacial acetic acid () or phase-transfer catalysts.
  • Reagent stoichiometry : Excess acetylating agents (e.g., acetyl chloride) to drive esterification.
  • Temperature control : Reflux at 80–100°C to enhance reaction kinetics without decomposition.
  • Purification : Column chromatography ( ) or recrystallization to isolate the diacetate.
    • Reference : (synthesis optimization), (reflux methodology).

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of acetoxy groups (δ ~2.0–2.3 ppm for methyl protons) and phenyleneoxy linkages (δ ~6.5–7.5 ppm for aromatic protons).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ( ).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak ([M+Na]+^+).
    • Reference : (HPLC protocols), (structural characterization).

Q. How do methoxy or acetoxy substituents influence the compound’s solubility and reactivity in polar vs. nonpolar solvents?

  • Methodological Answer : Acetoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) due to their electron-withdrawing nature, while the aromatic backbone retains solubility in nonpolar solvents (e.g., toluene). Reactivity can be tested via:

  • Hydrolysis kinetics : Monitor acetoxy cleavage in basic conditions (e.g., NaOH/ethanol) using TLC.
  • Oxidation resistance : Compare stability with permanganate or peroxide reagents ().
    • Reference : (solubility/reactivity of methoxy analogs).

Advanced Research Questions

Q. How do computational approaches (e.g., DFT, molecular dynamics) model the compound’s conformational flexibility and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy-minimized geometries to predict preferred conformations of the methylethylidene bridge and acetoxy rotamers.
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets, as demonstrated in for benzodioxol derivatives.
  • COMSOL Multiphysics : Simulate diffusion kinetics in polymer matrices ().
    • Reference : (AI-driven simulations), (docking studies).

Q. What contradictions exist in the literature regarding the compound’s biological activity, and how can they be resolved through experimental design?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Assay variability : Standardize protocols (e.g., IC50_{50} measurements) across multiple cell lines.
  • Structural analogs : Compare with 4,4’-(1-phenylethylidene)bisphenol derivatives ( ) to isolate structure-activity relationships.
  • Meta-analysis : Apply statistical frameworks () to reconcile conflicting datasets.
    • Reference : (structural analogs), (data analysis frameworks).

Q. What catalytic systems (e.g., Ru-based complexes) can facilitate asymmetric transformations of this compound, and what mechanistic insights do they provide?

  • Methodological Answer :

  • Chiral Catalysts : Test Ru(II) complexes with BINAP ligands ( ) for enantioselective ester hydrolysis or transesterification.
  • Mechanistic Probes : Use 18O^{18}O-labeling to track acetoxy group transfer in catalytic cycles.
  • Kinetic Isotope Effects (KIE) : Study rate-determining steps via deuterated substrates.
    • Reference : (Ru catalysts), (reaction kinetics).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate
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